Methyl 2,3-diiodobut-2-enoate
Description
Methyl 2,3-diiodobut-2-enoate is a halogenated methyl ester characterized by a conjugated diiodo-substituted alkene backbone.
Properties
CAS No. |
500912-97-0 |
|---|---|
Molecular Formula |
C5H6I2O2 |
Molecular Weight |
351.91 g/mol |
IUPAC Name |
methyl 2,3-diiodobut-2-enoate |
InChI |
InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3 |
InChI Key |
ZCDMABJBPNYNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of diiodobut-2-ene.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
The provided evidence focuses on methyl esters with diverse substituents, though none directly match Methyl 2,3-diiodobut-2-enoate. Below is a comparative analysis based on structural analogs and general methyl ester properties:
2.1 Structural Analogues from Plant Resins ()

Methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (Compound 4) and Z-communic acid methyl ester (Compound 9), share ester functional groups but differ in backbone complexity and substituents. For example:
- Iodine vs. Terpene Backbones: this compound’s diiodo-alkene contrasts with the bicyclic terpene structures of resin-derived esters, which lack halogens. This difference likely increases its density and polarizability compared to terpene esters.
- Reactivity: The iodine atoms in this compound may enhance electrophilicity, enabling nucleophilic substitution reactions, whereas terpene esters (e.g., Compound 7: 8(17),12,14-labdatriene) are more prone to oxidation or cyclization .
2.2 Physicochemical Properties ()



General methyl ester properties from the evidence provide indirect insights:
- Lipophilicity: The diiodo substitution likely increases logP significantly compared to non-halogenated esters like methyl dihydroxybenzoate or methyl salicylate, impacting solubility and membrane permeability .
2.3 Functional Group Comparisons
- Halogenation: Unlike the hydroxyl or carboxylic acid groups in Nrf2 activators (e.g., bardoxolone methyl in ) or methyl violet (), this compound’s iodine atoms could act as leaving groups or participate in halogen bonding, influencing its biological or catalytic activity .
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